molecular formula C18H26N4O2S B2982719 N-(2-(diethylamino)ethyl)-4-oxo-3-propyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 403727-83-3

N-(2-(diethylamino)ethyl)-4-oxo-3-propyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Katalognummer: B2982719
CAS-Nummer: 403727-83-3
Molekulargewicht: 362.49
InChI-Schlüssel: OPXLNLIEYIQNKP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-(diethylamino)ethyl)-4-oxo-3-propyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a synthetic heterocyclic compound featuring a tetrahydroquinazoline core modified with a thioxo group, propyl chain, and a diethylaminoethyl carboxamide side chain.

Eigenschaften

IUPAC Name

N-[2-(diethylamino)ethyl]-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O2S/c1-4-10-22-17(24)14-8-7-13(12-15(14)20-18(22)25)16(23)19-9-11-21(5-2)6-3/h7-8,12H,4-6,9-11H2,1-3H3,(H,19,23)(H,20,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPXLNLIEYIQNKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCN(CC)CC)NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C₁₈H₂₃N₃O₂S
  • Molecular Weight : 357.46 g/mol
  • IUPAC Name : N-(2-(diethylamino)ethyl)-4-oxo-3-propyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

This compound is characterized by a thioxo group and a tetrahydroquinazoline backbone, which are significant for its biological activity.

N-(2-(diethylamino)ethyl)-4-oxo-3-propyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide has been studied for its ability to inhibit topoisomerase II (Topo II), an enzyme crucial for DNA replication and repair. Inhibition of Topo II can lead to DNA damage and apoptosis in cancer cells.

Cytotoxicity Studies

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : HepG2 (liver cancer), MCF-7 (breast cancer), HCT116 (colon cancer)
  • IC50 Values : The compound demonstrated IC50 values in the micromolar range, indicating effective cytotoxicity.

Induction of Apoptosis

The compound has been shown to induce apoptosis through the following mechanisms:

  • Activation of Caspases : Increased levels of active caspases were observed in treated cells.
  • Mitochondrial Dysfunction : The compound caused a decrease in mitochondrial membrane potential, leading to cell death.
  • ROS Generation : Elevated reactive oxygen species (ROS) levels were noted, contributing to oxidative stress and apoptosis.

Study 1: Anticancer Activity

A study investigated the anticancer properties of the compound against several human cancer cell lines. The results indicated:

Cell LineIC50 (µM)Mechanism
HepG25.0Topo II inhibition
MCF-76.5Apoptosis induction
HCT1167.0ROS generation

The study concluded that the compound could serve as a potential chemotherapeutic agent due to its selective toxicity towards cancer cells while sparing normal cells.

Study 2: In Vivo Efficacy

In vivo studies using xenograft models demonstrated that treatment with N-(2-(diethylamino)ethyl)-4-oxo-3-propyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide significantly reduced tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

ZINC000020117031: 3-(2-Methoxyethyl)-N-[2-(morpholin-4-yl)ethyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

This compound shares the tetrahydroquinazoline core and carboxamide side chain with the target molecule but differs in substituents:

  • Substituents: A methoxyethyl group at position 3 and a morpholinylethyl side chain instead of diethylaminoethyl.
  • Binding Affinity : Molecular docking studies reveal a docking score of −41.207, indicating strong interaction with HSP40/JDP, a molecular chaperone implicated in cancer cell migration .
  • Functional Implications : The morpholine moiety may enhance solubility, while the methoxy group could influence steric interactions with target proteins.

Quinazoline Derivatives with Varied Substituents

A patent () describes N-[3-[(4-amino-6,7-dimethoxy-2-quinazolinyl)methylamino]propyl]tetrahydrofuran-2-carboxamide, which lacks the thioxo group but includes dimethoxy and tetrahydrofuran-carboxamide groups. Key differences include:

  • Bioactivity : The dimethoxy groups enhance binding to kinase domains, while the tetrahydrofuran-carboxamide side chain improves metabolic stability .

1,3,4-Thiadiazole Carboxamides

Compounds like N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides () feature a thiadiazole ring instead of tetrahydroquinazoline.

  • Activity : Thiadiazoles exhibit antimicrobial and antitumor properties but lack the conformational flexibility of the tetrahydroquinazoline core .
  • Synthesis : Cyclization with iodine and triethylamine contrasts with the thio-mediated routes used for tetrahydroquinazolines.

Data Table: Comparative Analysis of Key Compounds

Compound Name / ID Core Structure Key Substituents Molecular Target Docking Score / Activity Reference
N-(2-(diethylamino)ethyl)-4-oxo-3-propyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide Tetrahydroquinazoline Diethylaminoethyl, propyl, thioxo Hypothetical chaperones N/A
ZINC000020117031 Tetrahydroquinazoline Methoxyethyl, morpholinylethyl HSP40/JDP −41.207
N-[3-[(4-amino-6,7-dimethoxy-2-quinazolinyl)methylamino]propyl]tetrahydrofuran-2-carboxamide Quinazoline Dimethoxy, tetrahydrofuran-carboxamide Kinases Patent-protected
N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamide Thiadiazole Trichloroethyl, phenylamino Antimicrobial targets Antifungal (MIC: 8 µg/mL)

Research Findings and Implications

  • Substituent Effects: The diethylaminoethyl group in the target compound likely enhances membrane permeability compared to the morpholinylethyl group in ZINC000020117031, which prioritizes solubility .
  • Thioxo Group Role : The thioxo moiety in the target compound may facilitate covalent or polar interactions with cysteine-rich domains in proteins, a feature absent in dimethoxyquinazolines .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.